3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid
Overview
Description
3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is a complex organic compound that features a benzotriazole moiety linked to a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid typically involves the reaction of 1-hydroxybenzotriazole with a sulfonyl chloride derivative, followed by coupling with a benzoic acid derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid involves its ability to act as a coupling reagent, facilitating the formation of amide bonds by activating carboxylic acids. This activation occurs through the formation of an intermediate ester, which then reacts with amines to form the desired amide bond . The compound’s molecular targets include carboxylic acids and amines, and it operates through pathways involving nucleophilic substitution and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
1-hydroxybenzotriazole: A simpler analog used primarily as a coupling reagent in peptide synthesis.
4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid: A closely related compound with similar reactivity but different substitution patterns.
Uniqueness
3-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is unique due to its combined benzotriazole and benzoic acid functionalities, which provide a versatile platform for various chemical transformations and applications. Its ability to act as both a nucleophile and an electrophile makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
3-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5S/c18-13(19)8-2-1-3-9(6-8)15-23(21,22)10-4-5-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOAPIJRHILKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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